2-(biphenyl-2-yloxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group linked to a carbazole moiety through an acetohydrazide linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide typically involves multiple steps, starting with the preparation of the biphenylyloxy and carbazole intermediates. The biphenylyloxy intermediate can be synthesized through a nucleophilic substitution reaction, where a biphenyl halide reacts with a suitable nucleophile under basic conditions. The carbazole intermediate is often prepared through a Friedel-Crafts acylation reaction, followed by reduction and functional group modifications.
The final step involves the condensation of the biphenylyloxy intermediate with the carbazole intermediate in the presence of an acetohydrazide reagent. This reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced products, and substituted compounds with modified functional groups.
Scientific Research Applications
2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9H-carbazole: A basic structural element with versatile biological activities.
Biphenyl derivatives: Compounds with similar biphenyl structures that exhibit various chemical and biological properties.
Acetohydrazide derivatives: Compounds with similar acetohydrazide linkages used in different applications.
Uniqueness
2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is unique due to its combined structural features, which confer specific chemical reactivity and potential applications that are distinct from its individual components. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C29H25N3O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-(2-phenylphenoxy)acetamide |
InChI |
InChI=1S/C29H25N3O2/c1-2-32-26-14-8-6-13-24(26)25-18-21(16-17-27(25)32)19-30-31-29(33)20-34-28-15-9-7-12-23(28)22-10-4-3-5-11-22/h3-19H,2,20H2,1H3,(H,31,33)/b30-19+ |
InChI Key |
MYWQFMQPIAWORV-NDZAJKAJSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.